
Hydroxybufuralol maleate
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Overview
Description
Hydroxybufuralol maleate is a metabolite of bufuralol, a non-selective beta-adrenergic receptor antagonist. It is primarily used in metabolic assays to study the activity of cytochrome P450 enzymes, particularly CYP2D6 . The compound has a molecular formula of C16H23NO3 · C4H4O4 and a molecular weight of 393.43 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydroxybufuralol maleate is synthesized through the hydroxylation of bufuralol. This reaction is typically catalyzed by the enzyme CYP2D6 in the presence of human liver microsomes or cDNA-expressed CYP2D6 . The reaction conditions involve the use of a reverse-phase high-performance liquid chromatography (HPLC) method with fluorescence detection .
Industrial Production Methods: The industrial production of this compound involves the large-scale synthesis of bufuralol followed by its enzymatic hydroxylation. The product is then purified using HPLC and crystallized to obtain the maleate salt form .
Chemical Reactions Analysis
Types of Reactions: Hydroxybufuralol maleate primarily undergoes oxidation reactions. The hydroxylation of bufuralol to form hydroxybufuralol is a key example of such a reaction .
Common Reagents and Conditions:
Oxidation: Catalyzed by CYP2D6 in the presence of human liver microsomes or cDNA-expressed CYP2D6.
Reaction Conditions: Reverse-phase HPLC with a mobile phase consisting of 30% acetonitrile and 2 mM perchloric acid.
Major Products: The major product formed from the hydroxylation of bufuralol is hydroxybufuralol, which is then converted to its maleate salt form .
Scientific Research Applications
Metabolic Assays
Hydroxybufuralol maleate is utilized in metabolic assays to evaluate the activity of cytochrome P450 enzymes. It serves as a substrate for CYP2D6, allowing researchers to study the enzyme's functionality and inhibition characteristics. For instance, studies have demonstrated that bufuralol 1'-hydroxylation activity correlates significantly with mexiletine metabolism, indicating that this compound can be instrumental in assessing CYP2D6's role in drug metabolism .
Key Findings:
- This compound is used to measure CYP2D6 activity through its hydroxylation products.
- It helps elucidate the metabolic pathways of various drugs, providing insights into drug-drug interactions.
Pharmacokinetic Studies
Research involving this compound has highlighted its potential for understanding pharmacokinetic profiles of other drugs. For example, it has been shown to inhibit the metabolism of certain medications, which could lead to significant drug interactions. The compound has been employed in studies assessing the inhibitory effects of various drugs on CYP activities, showcasing its importance in determining safe dosages and therapeutic regimens .
Table 1: Inhibitory Effects of this compound on Cytochrome P450 Enzymes
Enzyme | Substrate | IC50 (μM) |
---|---|---|
CYP2D6 | Bufuralol | 27.2 |
CYP1A2 | Mexiletine | 1.4 |
CYP3A4 | Midazolam | Not specified |
Drug-Drug Interaction Studies
This compound is crucial for studying potential drug-drug interactions due to its inhibitory effects on cytochrome P450 enzymes. Inhibition of CYP2D6 can lead to altered metabolism of co-administered drugs, which may enhance their effects or increase toxicity . For example, the inhibition studies demonstrate how this compound can affect the pharmacokinetics of drugs metabolized by CYP2D6 and other enzymes.
Case Study:
A study involving chronic administration of asenapine showed significant alterations in liver enzyme activity, which correlated with increased levels of this compound in circulation. This suggests that monitoring hydroxybufuralol levels could be essential for predicting adverse drug reactions in patients receiving multiple medications .
Therapeutic Implications
While primarily used in research settings, this compound's role extends into therapeutic applications. Its ability to modulate enzyme activity presents opportunities for developing tailored pharmacotherapy strategies that minimize side effects and enhance efficacy.
Potential Applications:
- Personalized Medicine: By understanding individual metabolic profiles using this compound assays, healthcare providers can optimize drug choices and dosages.
- Drug Development: Insights gained from studies using this compound can inform the design of new pharmaceuticals with improved safety profiles.
Mechanism of Action
Hydroxybufuralol maleate exerts its effects by acting as a substrate for the enzyme CYP2D6. The enzyme catalyzes the hydroxylation of bufuralol to form hydroxybufuralol, which is then converted to its maleate salt form . This process helps in studying the activity of CYP2D6 and its role in drug metabolism .
Comparison with Similar Compounds
Hydroxybufuralol maleate is unique in its specific use as a substrate for CYP2D6. Similar compounds include:
Bufuralol hydrochloride: Another metabolite of bufuralol used in metabolic assays.
Flupirtine maleate: Used in metabolic studies but targets different enzymes.
Paroxetine maleate: An antidepressant that also undergoes metabolism by CYP2D6.
This compound stands out due to its high specificity and sensitivity in detecting CYP2D6 activity .
Q & A
Basic Research Questions
Q. How can researchers characterize the stereochemical configuration of Hydroxybufuralol maleate in experimental settings?
- Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy to analyze proton and carbon environments, focusing on coupling constants and splitting patterns to infer stereochemistry. For deuterium labeling studies, isotopic equilibration experiments (as demonstrated in maleate hydratase reactions ) can clarify enzyme-specific interactions. Cross-reference with X-ray crystallography data if crystalline samples are available.
Q. What synthetic methodologies are validated for lab-scale production of this compound?
- Methodological Answer : Microbial synthesis using genetically modified E. coli strains (optimized for maleate production ) can be adapted. Key steps include:
- Designing biosynthetic pathways for intermediates.
- Tuning fermentation conditions (pH, temperature, substrate concentration) to maximize yield.
- Purification via reactive distillation (e.g., Aspen Plus simulations for dimethyl maleate synthesis ).
Q. Which analytical techniques are recommended for quantifying this compound in biological matrices?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (as per USP methods for Timolol maleate ) or ultra-performance liquid chromatography (UPLC) paired with mass spectrometry (LC-MS/MS) for enhanced sensitivity. Validate methods using deuterated standards (e.g., [2H9]-1'-Hydroxybufuralol maleate ) to account for matrix effects.
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across in vitro and in vivo models?
- Methodological Answer : Conduct interspecies comparative studies to identify metabolic differences. Use physiologically based pharmacokinetic (PBPK) modeling to reconcile discrepancies. Validate findings with isotope tracer techniques (e.g., deuterium-labeled maleate in hydratase studies ). Ensure experimental designs account for sex-specific or age-related metabolic variations .
Q. What experimental frameworks are optimal for studying this compound’s metabolic stability under varying pH conditions?
- Methodological Answer : Design pH-stress testing protocols using simulated gastric/intestinal fluids. Monitor degradation products via tandem mass spectrometry (MS/MS) and compare against reference standards . Apply kinetic modeling to derive degradation rate constants and activation energies.
Q. How can researchers validate the enzymatic targets of this compound in complex biological systems?
- Methodological Answer : Use affinity chromatography to isolate protein targets from tissue lysates. Confirm binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For in situ validation, employ CRISPR-Cas9 knockout models to assess phenotypic changes in enzyme-deficient systems .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducibility in longitudinal studies?
- Methodological Answer : Implement quality-by-design (QbD) principles:
- Define critical process parameters (CPPs) using design-of-experiments (DoE) tools.
- Monitor intermediates via in-line spectroscopy (e.g., FTIR or Raman).
- Standardize purification using reactive distillation parameters (e.g., 17 theoretical stages, reflux ratio 0.25 ).
Q. Data Analysis & Reporting
Q. How should researchers address conflicting spectroscopic data in structural elucidation studies?
- Methodological Answer : Perform multivariate statistical analysis (e.g., PCA) to identify outlier spectra. Cross-validate with independent techniques (e.g., 2D-NMR NOESY for spatial proximity analysis). Document raw data and processing algorithms transparently to enable peer verification .
Q. What protocols ensure robust quantification of this compound’s enantiomeric purity in chiral separations?
Properties
Molecular Formula |
C20H27NO7 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;2-(tert-butylamino)-1-[7-(1-hydroxyethyl)-1-benzofuran-2-yl]ethanol |
InChI |
InChI=1S/C16H23NO3.C4H4O4/c1-10(18)12-7-5-6-11-8-14(20-15(11)12)13(19)9-17-16(2,3)4;5-3(6)1-2-4(7)8/h5-8,10,13,17-19H,9H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
UCHVLIWUAUXBBC-BTJKTKAUSA-N |
Isomeric SMILES |
CC(C1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O)O.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CC(C1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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